An In-depth Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: Properties and Applications in Spin Labeling
An In-depth Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: Properties and Applications in Spin Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester is a pivotal tool in the field of molecular biology and biophysics.[1][2][3] As an amine-selective spin labeling agent, it facilitates the exploration of protein and RNA structure, dynamics, and interactions through Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the underlying principles of its application in site-directed spin labeling (SDSL).
Core Chemical and Physical Properties
This spin labeling reagent is an N-hydroxysuccinimide ester derivative of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as "tempyo".[3] The NHS ester moiety renders it an active acylating agent that readily reacts with primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues.[1][3][4]
| Property | Value |
| Synonyms | NSC 319633, OXYL-1-NHS, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, Tempyo Ester |
| CAS Number | 37558-29-5 |
| Molecular Formula | C₁₃H₁₇N₂O₅ |
| Molecular Weight | 281.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: 10 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml |
| λmax | 219 nm |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years when stored at -20°C |
Reactivity and Stability
The reactivity of the NHS ester is highly pH-dependent. The optimal pH for the reaction with primary amines is between 8.3 and 8.5.[4] In this pH range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. At lower pH, the amine groups are protonated and less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the labeling reaction and reduce efficiency.[4] For instance, the half-life of NHS esters can be several hours at pH 7 and 4°C, but this can decrease to minutes at pH 8.6.[4] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]
While specific kinetic data for the reaction of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester with amino acids were not found in the reviewed literature, the general principles of NHS ester chemistry apply. Besides the primary amino groups of lysine and the N-terminus, side reactions with other nucleophilic amino acid side chains such as serine, threonine, and tyrosine have been reported for NHS esters, particularly at higher pH and with prolonged reaction times.
Experimental Protocols
Protein Labeling with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
This protocol outlines a general procedure for the covalent labeling of a protein with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester.
Materials:
-
Protein of interest
-
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH of 8.3-8.5. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, allow the vial of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester to warm to room temperature to prevent moisture condensation. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. The final concentration of the organic solvent in the reaction mixture should be less than 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.
-
Purification: Remove the unreacted spin label and byproducts from the labeled protein using a desalting column or dialysis against an appropriate buffer. This step is critical to avoid interference from free spin labels in subsequent EPR measurements.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of spin labels per protein molecule, can be estimated using UV-Vis spectrophotometry. However, as the nitroxide radical itself does not have a strong chromophore in the easily accessible UV-Vis range, this method is less straightforward than for fluorescent dyes. A more common approach for spin labels is to use EPR spectroscopy to quantify the concentration of the bound spin label and compare it to the known protein concentration.
EPR-based Quantification Protocol:
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Acquire EPR Spectrum: Record the continuous-wave (CW) EPR spectrum of the purified, labeled protein.
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Double Integration: Calculate the double integral of the EPR spectrum to obtain an area proportional to the number of spins in the sample.
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Standard Curve: Prepare a series of known concentrations of a stable nitroxide standard (e.g., TEMPO) and record their EPR spectra under the same conditions. Create a standard curve by plotting the double integral of the standard spectra against their concentrations.
-
Calculate Concentration: Use the standard curve to determine the concentration of the spin label in the protein sample.
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Determine DOL: Divide the concentration of the spin label by the concentration of the protein (determined by a method such as Bradford or BCA assay) to obtain the DOL.
Mandatory Visualizations
Caption: Experimental workflow for protein spin labeling.
Caption: Logical relationships in the spin labeling reaction.
Applications in EPR Spectroscopy
Once a protein is labeled with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester, it can be analyzed by EPR spectroscopy. The EPR spectrum of the nitroxide radical is sensitive to its local environment and mobility.[6] By analyzing the spectral line shape, information about the structure and dynamics of the protein at the labeled site can be inferred.[6] For example, a highly mobile spin label will give a sharp, three-line spectrum, while a restricted or immobilized label will result in a broader, more complex spectrum. Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or conformational changes can provide valuable insights into these processes. Furthermore, by introducing two spin labels at different sites on a protein or within a protein complex, the distance between the labels can be measured using advanced EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints.
References
- 1. 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester | Masstech Portal [masstechportal.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
